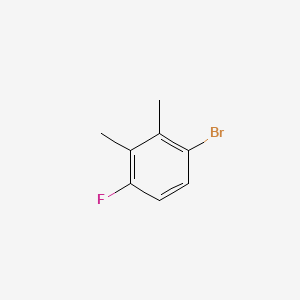

1-Bromo-4-fluoro-2,3-dimethylbenzene

Vue d'ensemble

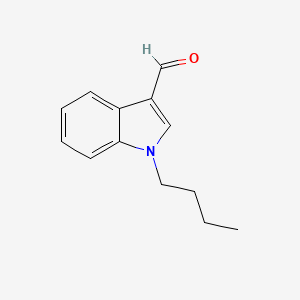

Description

“1-Bromo-4-fluoro-2,3-dimethylbenzene” is a chemical compound with the molecular formula C8H8BrF . It is a derivative of benzene, which is a type of aromatic hydrocarbon.

Synthesis Analysis

The synthesis of “1-Bromo-4-fluoro-2,3-dimethylbenzene” involves the reaction of 1,4-dibromo-2,5-dimethylbenzene with cesium fluoride in dimethylformamide (DMF) at elevated temperatures (120-140 °C) and yields of up to 91%. The electrophilic substitution reactions of benzene derivatives like this one typically involve a two-step mechanism .Molecular Structure Analysis

The molecular structure of “1-Bromo-4-fluoro-2,3-dimethylbenzene” can be represented by the formula C8H8BrF . It consists of a benzene ring with bromo, fluoro, and two methyl groups attached to it.Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-4-fluoro-2,3-dimethylbenzene” are typically electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-fluoro-2,3-dimethylbenzene” include a molecular weight of 203.05 . It is a liquid at room temperature . The compound has a low GI absorption, is BBB permeant, and is not a P-gp substrate .Applications De Recherche Scientifique

Medicinal Chemistry

Due to its structural features, this compound can be used in medicinal chemistry for the synthesis of pharmaceuticals. Its ability to cross the blood-brain barrier (BBB) makes it a potential candidate for central nervous system (CNS) drugs .

Analytical Chemistry

This compound can serve as a standard or reagent in analytical chemistry techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-4-fluoro-2,3-dimethylbenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

1-Bromo-4-fluoro-2,3-dimethylbenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of benzene derivatives . It participates in the electrophilic substitution reactions of benzene, a two-step mechanism that leads to the formation of substituted benzene rings .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.48 , suggesting that it may have good membrane permeability.

Result of Action

The molecular and cellular effects of 1-Bromo-4-fluoro-2,3-dimethylbenzene’s action are primarily related to its ability to form carbon-carbon bonds . This property allows it to participate in various organic reactions, leading to the synthesis of a wide range of benzene derivatives .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-fluoro-2,3-dimethylbenzene can be influenced by various environmental factors. For instance, it should be stored in a sealed container in a dry, room-temperature environment to maintain its stability . Additionally, the compound’s reactivity may be affected by the presence of other substances in the reaction environment .

Safety and Hazards

The safety and hazards associated with “1-Bromo-4-fluoro-2,3-dimethylbenzene” include warnings for skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Orientations Futures

The future directions for “1-Bromo-4-fluoro-2,3-dimethylbenzene” could involve its use in the synthesis of other chemical compounds. Its reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This mechanism could be exploited in the synthesis of other benzene derivatives.

Propriétés

IUPAC Name |

1-bromo-4-fluoro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWLDZXWISLBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373690 | |

| Record name | 3-Bromo-6-fluoro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-fluoro-2,3-dimethylbenzene | |

CAS RN |

52548-00-2 | |

| Record name | 3-Bromo-6-fluoro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52548-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)